CB1 Receptor Binding Affinity vs. Parent AB-FUBINACA
The 3-fluorobenzyl positional isomer demonstrates a CB1 receptor binding affinity (Ki = 51.1 nM) that is approximately 57-fold weaker than the parent AB-FUBINACA compound bearing the 4-fluoro substitution (Ki = 0.9 nM) [1][2]. This pronounced difference in receptor engagement arises solely from relocating the fluorine substituent from the para to meta position on the benzyl ring, underscoring the critical role of fluorine positional isomerism in determining pharmacological activity [3].
| Evidence Dimension | CB1 receptor binding affinity (inhibition constant, Ki) |
|---|---|
| Target Compound Data | Ki = 51.1 nM |
| Comparator Or Baseline | AB-FUBINACA (4-fluorobenzyl isomer): Ki = 0.9 nM |
| Quantified Difference | ~57-fold weaker binding affinity |
| Conditions | Competition binding assay using CB1 receptor preparations |
Why This Matters
Researchers investigating structure-activity relationships or requiring precise potency calibration must procure the correct isomer, as substituting the 3-fluorobenzyl isomer for the 4-fluorobenzyl compound would produce fundamentally different experimental outcomes.
- [1] GlpBio. AB-FUBINACA 3-fluorobenzyl isomer (GC41509) Technical Datasheet. Reports Ki = 51.1 nM for 3-fluorobenzyl isomer and Ki = 0.9 nM for parent AB-FUBINACA. View Source
- [2] NovaChem. AB-FUBINACA 3-fluorobenzyl isomer (SKU 9001523-10MG) Technical Datasheet. Confirms Ki = 51.1 nM for this isomer and Ki = 0.9 nM for parent. View Source
- [3] Banister SD, et al. ACS Chem Neurosci. 2015;6(8):1445-1458. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. View Source
